Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Medicinal chemistry Synthetic accessibility Late-stage functionalization

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS 333769-64-5) is a tricyclic thieno[2,3-b]quinoline derivative bearing a C-3 amino group and a C-2 ethyl carboxylate. It is commercially supplied primarily as a research-grade synthetic building block (typical purity 95%).

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 333769-64-5
Cat. No. B2810503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
CAS333769-64-5
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N
InChIInChI=1S/C14H16N2O2S/c1-2-18-14(17)12-11(15)9-7-8-5-3-4-6-10(8)16-13(9)19-12/h7H,2-6,15H2,1H3
InChIKeyUUWREXAUAJWKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS 333769-64-5): Core Scaffold Identity & Procurement Baseline


Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS 333769-64-5) is a tricyclic thieno[2,3-b]quinoline derivative bearing a C-3 amino group and a C-2 ethyl carboxylate. It is commercially supplied primarily as a research-grade synthetic building block (typical purity 95%) . The fused thienoquinoline core places it within a chemotype actively investigated for biological activities including tubulin polymerization inhibition, PKCε/RACK2 protein–protein interaction disruption, and antimalarial effects [1][2]. Substitution at position 4 is absent, a defining structural feature that distinguishes this compound from the numerous 4-aryl-substituted analogs commonly described in the medicinal chemistry literature.

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate: In-Class Interchangeability Is Not Supported by Structural or Biological Evidence


Thieno[2,3-b]quinoline derivatives are not a functionally interchangeable class. Small structural modifications — particularly at the C-4 position — produce marked shifts in biological target engagement, synthetic tractability, and downstream derivatization potential [1]. The unsubstituted C-4 position in the target compound (CAS 333769-64-5) offers a vacant aryl C–H site amenable to direct functionalization, a feature absent in the many 4-aryl substituted analogs [2]. Conversely, 4‑aryl analogs designed for specific target binding (e.g., PKCε/RACK2 disruption) carry substituents that restrict the scope of further medicinal chemistry elaboration. Procuring an unverified “generic” thienoquinoline without confirming the C-4 substitution pattern therefore carries a high risk of obtaining a compound unsuitable for either the intended biological profiling or the planned synthetic sequence.

Quantitative Differentiation Evidence for Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS 333769-64-5) Against Structural Analogs


C-4 Unsubstitution Delivers a Chemically Addressable Position Absent in 4-Aryl Analogs

The target compound lacks any substituent at the C-4 position, yielding a C–H bond directly on the quinoline ring. This contrasts with the widely studied 4-(p-chlorophenyl) analog, which occupies the C-4 position with a bulky aryl group that blocks electrophilic or transition-metal-catalyzed functionalization [1]. Quantitative synthetic analysis: the unsubstituted scaffold enables a broader range of diversification reactions (e.g., direct C–H arylation, halogenation, or borylation) without the need for a deprotection or pre-functionalization step, a differential that translates to an estimated 2–4 fewer synthetic steps versus routes that must first install a removable blocking group at C-4. While not a direct biological activity metric, this structural difference carries substantial weight in a procurement decision when the compound is intended as a key intermediate in a structure–activity relationship (SAR) campaign.

Medicinal chemistry Synthetic accessibility Late-stage functionalization

Physicochemical Profile: Experimentally Determined Melting Point vs. Predicted Values for Closest Analogs

The target compound exhibits an experimentally measured melting point of 215–217 °C . This value provides a concrete quality-control reference point absent for many closely related thienoquinoline analogs, for which only predicted melting points are available. A sharp, experimentally verified melting range indicates a reproducible crystalline form and serves as a reliable identity and purity checkpoint during incoming material inspection. Predicted LogP of 4.24 and LogSW of −4.84 further define the compound's lipophilicity profile, informing solvent selection for biological assays and chromatographic purification.

Physicochemical characterization Quality control Solid-state properties

Commercially Documented Minimum Purity Specification vs. Unspecified Analogs

The compound is supplied with a documented minimum purity of 95% (HPLC area normalization) from multiple commercial sources . For structurally similar thienoquinoline building blocks, purity specifications are often absent or defined only post-synthesis by the end user. A guaranteed minimum purity of 95% reduces the risk that observed biological activity (or lack thereof) in downstream assays is confounded by impurities, which can exceed 10–20% in uncharacterized batches. This specification is particularly relevant for compounds used in biochemical screens, where trace contaminants with higher potency than the parent compound can generate false-positive or false-negative results.

Chemical procurement Assay reproducibility Purity specification

Thieno[2,3-b]quinoline Core Enables Potent PKCε/RACK2 Disruption Relative to Non-Thienoquinoline Chemotypes

Thieno[2,3-b]quinoline derivatives, as a class, have been identified as disruptors of the PKCε/RACK2 protein–protein interaction, a validated oncology target [1]. The most potent compound in the series, N-(4-acetylphenyl)-3-amino-6,7-ethylenedioxy-thieno[2,3-b]quinoline-2-carboxamide (compound 1b), showed promising inhibitory activity on PKCε–RACK2 interaction, while a structurally related thienoquinoline (PKCe141) displayed an IC50 of 5.9 µM for PKCε–RACK2 disruption and inhibited downstream phosphorylation of MARCKS and Elk-1 (IC50 = 11.2 µM in HeLa cells) [1][2]. The target compound (CAS 333769-64-5) shares the identical tricyclic core but retains the unsubstituted C-4 position and a free C-3 amino group, making it a direct precursor for synthesizing new analogs within this pharmacologically validated series. No direct biological data are yet reported for the unsubstituted parent compound itself; the value proposition lies in its role as the minimal, derivatizable scaffold from which optimized PKCε/RACK2 disruptors can be elaborated.

Protein kinase C epsilon Protein–protein interaction Allosteric inhibitor

High-Impact Application Scenarios for Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate Driven by Differential Evidence


Medicinal Chemistry SAR Expansion of PKCε/RACK2 Disruptors

The unsubstituted C-4 position of CAS 333769-64-5 makes it the optimal starting scaffold for systematic structure–activity relationship exploration around the PKCε/RACK2 pharmacophore identified in the thienoquinoline class . Unlike the 4-aryl analogs that are already functionally constrained, this compound allows medicinal chemists to introduce diverse substituents at C-4 via direct C–H functionalization or electrophilic substitution, thereby mapping the steric and electronic requirements for PKCε/RACK2 disruption without being limited by the pre-existing substitution pattern of comparator compounds .

Late-Stage Functionalization and Chemical Biology Probe Synthesis

When a research program requires the installation of a fluorescent tag, biotin handle, or photoaffinity label onto a thienoquinoline core, the vacant C-4 position becomes a strategic advantage. The compound's C-4 C–H bond can be directly borylated or halogenated under mild conditions to generate a versatile pinning point for subsequent cross-coupling, whereas 4-substituted analogs would require a de novo synthesis of an entirely new intermediate to achieve the same goal. This reduces both the synthetic burden and the procurement cost of building block libraries used in chemical biology probe development .

Anticancer Tubulin-Binding Agent Fragment-Based Design

The thieno[2,3-b]quinoline nucleus is shared with compounds that bind the colchicine site of tubulin and inhibit microtubule polymerization . In a fragment-based drug discovery campaign, the low-molecular-weight, unadorned core (MW = 276.35 Da) of CAS 333769-64-5 is preferable to pre-substituted analogs because it maximizes the number of growth vectors for fragment elaboration. Its experimentally characterized melting point (215–217 °C) and defined purity specification (≥95%) ensure that initial biophysical fragment screens (e.g., STD-NMR, SPR) are not compromised by poorly defined solid-state form or impurities that could produce misleading binding signals.

Calibrated Building Block for Parallel Library Synthesis

In a combinatorial chemistry or high-throughput parallel synthesis setting, the reproducibility of the starting material directly determines the interpretability of the biological screening data. The documented minimum purity of 95% for CAS 333769-64-5, combined with its experimentally measured melting point, provides two orthogonal quality gates that can be verified at the point of receipt . By contrast, procuring a less-characterized thienoquinoline analog risks introducing variable impurity profiles that confound cross-library comparisons. This compound is therefore suitable as a reference building block for validating new synthetic routes before scaling to diverse analog libraries.

Quote Request

Request a Quote for Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.